Regioisomeric Precision: Physicochemical Differentiation from 3-(bromomethyl)-2-methanesulfonylthiophene
The primary differentiation for this compound lies in its specific regioisomeric structure. A direct head-to-head comparison with its closest analog, 3-(bromomethyl)-2-methanesulfonylthiophene (CAS 2171800-34-1), reveals that while they share the same molecular formula and weight, their distinct substitution pattern leads to different physicochemical properties [1]. The unique spatial arrangement of the 2-bromomethyl and 3-methanesulfonyl groups in the target compound dictates its specific reactivity profile in subsequent chemical reactions, such as nucleophilic substitutions and palladium-catalyzed couplings, which is critical for applications requiring high regiospecificity .
| Evidence Dimension | Molecular Structure and Physicochemical Properties |
|---|---|
| Target Compound Data | 2-(bromomethyl)-3-methanesulfonylthiophene (CAS 2247106-12-1), Molecular Weight: 255.2 g/mol |
| Comparator Or Baseline | 3-(bromomethyl)-2-methanesulfonylthiophene (CAS 2171800-34-1), Molecular Weight: 255.15 g/mol |
| Quantified Difference | Identical molecular weight and formula (C6H7BrO2S2), but distinct regioisomeric substitution pattern. |
| Conditions | Comparison of CAS registry numbers and reported molecular properties from vendor technical datasheets. |
Why This Matters
Selecting the correct regioisomer is essential to ensure the intended synthetic pathway and final product integrity, as even subtle changes in substitution can drastically alter reactivity and biological interactions.
- [1] ChemSrc. (2024, September 3). 3-(Bromomethyl)-2-methanesulfonylthiophene. Retrieved April 16, 2026. View Source
